molecular formula C16H16BrN3O3S B3000032 1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide CAS No. 881933-43-3

1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide

Cat. No.: B3000032
CAS No.: 881933-43-3
M. Wt: 410.29
InChI Key: YTYFRBGEUIWBNB-UHFFFAOYSA-N
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Description

1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide is a complex organic compound that features a bromopyridine moiety, a carbonyl group, and a sulfonamide group

Preparation Methods

The synthesis of 1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide typically involves multiple steps. One common route starts with the bromination of pyridine to form 5-bromopyridine. This intermediate is then subjected to carbonylation to introduce the carbonyl group. The resulting 5-bromopyridine-3-carbonyl compound is then reacted with N,N-dimethyl-2,3-dihydroindole-5-sulfonamide under appropriate conditions to yield the final product .

Chemical Reactions Analysis

1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the pyridine ring can be substituted by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The carbonyl group can be reduced to an alcohol or oxidized to a carboxylic acid.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide involves its interaction with specific molecular targets. The bromopyridine moiety can interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonamide group can also form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide include:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-(5-bromopyridine-3-carbonyl)-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O3S/c1-19(2)24(22,23)14-3-4-15-11(8-14)5-6-20(15)16(21)12-7-13(17)10-18-9-12/h3-4,7-10H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYFRBGEUIWBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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